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Compound of Interest

Compound Name: 2-(Methylsulfonyl)benzyl Bromide

Cat. No.: B1286490 Get Quote

2-(Methylsulfonyl)benzyl Bromide is a bifunctional organic compound of significant interest to

the chemical and pharmaceutical research communities. Its structure, featuring a reactive

benzyl bromide moiety and a polar methylsulfonyl group, makes it a versatile intermediate for

introducing the 2-(methylsulfonyl)benzyl fragment into a wide array of molecular architectures.

The methylsulfonyl group, in particular, is a privileged motif in medicinal chemistry, prized for its

ability to enhance solubility, act as a hydrogen bond acceptor, and modulate the

pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive

overview of the physical properties, reactivity, handling, and synthetic utility of 2-
(Methylsulfonyl)benzyl Bromide, tailored for professionals in drug development and chemical

research.

Part 1: Core Physicochemical and Spectroscopic
Profile
Precise knowledge of a reagent's physical and spectroscopic properties is fundamental to its

effective application in experimental design. These parameters dictate storage conditions,

solvent choices, and the analytical methods required for reaction monitoring and product

characterization.

Physical and Chemical Properties
The essential physical and chemical data for 2-(Methylsulfonyl)benzyl Bromide are

summarized in the table below. This information is critical for calculating molar equivalents,
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ensuring appropriate handling, and predicting behavior in various solvent systems.

Property Value Source(s)

CAS Number 82657-74-7 [2][3]

Molecular Formula C₈H₉BrO₂S [3]

Molecular Weight 249.12 g/mol [3]

Synonyms
Benzene, 1-(bromomethyl)-2-

(methylsulfonyl)-
[3]

Appearance
Typically an off-white to beige

solid or powder
[4]

Storage Temperature
Recommended at -20°C for

long-term stability
[3]

Spectroscopic Data (Predicted)
Structural verification is a cornerstone of synthetic chemistry. While experimental spectra are

definitive, predicted data provides a valuable reference for preliminary identification. The

predicted ¹H NMR spectrum is particularly useful for confirming the presence of key structural

motifs.

Spectrum
Predicted Chemical Shifts
(δ)

Source

¹H NMR (CDCl₃)

3.25 (s, 3H, -SO₂CH₃), 5.07 (s,

2H, -CH₂Br), 7.50 (m, 1H, Ar-

H), 7.60 (m, 2H, Ar-H), 8.05 (d,

1H, Ar-H)

[3]

Part 2: Synthesis, Reactivity, and Applications
Synthesis Pathway Overview
2-(Methylsulfonyl)benzyl Bromide is typically synthesized from 2-methylbenzenethiol or a

related precursor. A common synthetic logic involves two key transformations: oxidation of the
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sulfide to the sulfone, followed by radical bromination of the benzylic methyl group.

The workflow can be visualized as follows:

2-Methylthioanisole

Oxidation
(e.g., H₂O₂, m-CPBA)

2-Methylphenyl
Methyl Sulfone

Radical Bromination
(e.g., NBS, AIBN)

2-(Methylsulfonyl)benzyl
Bromide

Click to download full resolution via product page

General synthesis logic for 2-(Methylsulfonyl)benzyl Bromide.

The choice of reagents, particularly for the bromination step (e.g., N-Bromosuccinimide with a

radical initiator like AIBN), is critical to selectively target the benzylic position while leaving the

aromatic ring intact.[5]

Core Reactivity: The Benzyl Bromide Moiety
The primary utility of 2-(Methylsulfonyl)benzyl Bromide stems from its reactivity as an

electrophilic alkylating agent. The carbon of the bromomethyl group (-CH₂Br) is susceptible to
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nucleophilic attack, making it an excellent substrate for Sₙ2 reactions.

Key points regarding its reactivity include:

High Reactivity: As a benzylic bromide, it is more reactive than simple alkyl bromides due to

the stabilization of the transition state by the adjacent aromatic ring.

Nucleophiles: It readily reacts with a wide range of nucleophiles, including amines, alcohols,

thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and

carbon-carbon bonds, respectively.

Generalized Sₙ2 reaction mechanism.

Applications in Drug Discovery and Development
This reagent serves as a critical building block for introducing a specific pharmacophore into

lead compounds. The methylsulfonyl group is not merely a passive structural element; it

actively contributes to the drug-like properties of a molecule.[1]

2-(Methylsulfonyl)benzyl
Bromide

Coupling Reaction
(Alkylation)

Advanced Intermediate /
Drug Candidate

Scaffold / Core
(e.g., heterocycle)

Click to download full resolution via product page

Role as an intermediate in complex molecule synthesis.

Part 3: Safety, Handling, and Experimental Protocol
Hazard Profile and Safe Handling
Authoritative Grounding: Safety data sheets for the isomeric 4-(Methylsulfonyl)benzyl bromide

and related benzyl bromides classify them as corrosive.[4][6][7] By extension, 2-
(Methylsulfonyl)benzyl Bromide must be handled with extreme caution.
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Primary Hazards: Causes severe skin burns and serious eye damage.[4][6] May cause

respiratory irritation.[7]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles, a face shield, and a lab coat. All manipulations should be performed within a

certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[4] The

recommended storage temperature of -20°C suggests that the compound may have limited

stability at room temperature.[3]

Spill Response: In case of a spill, evacuate the area. Use an absorbent material to collect

the spilled solid, and dispose of it as hazardous waste. Do not allow the material to enter

drains or waterways.[6]

Representative Experimental Workflow: N-Alkylation
The following protocol describes a generalized procedure for the N-alkylation of a primary or

secondary amine. This workflow is illustrative and must be adapted based on the specific

substrate and laboratory safety protocols.

Objective: To couple 2-(Methylsulfonyl)benzyl Bromide with a generic amine nucleophile

(R₂NH).

Methodology:

Reactor Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen

inlet is charged with the amine substrate (1.0 equivalent) and an appropriate anhydrous

solvent (e.g., Acetonitrile, DMF).

Causality: An inert atmosphere (nitrogen or argon) is crucial to prevent side reactions with

atmospheric moisture, especially if a strong base is used. Anhydrous solvent prevents

hydrolysis of the benzyl bromide.

Base Addition: A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5

equivalents) is added to the solution. The mixture is stirred for 5-10 minutes.
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Causality: The base acts as a scavenger for the hydrobromic acid (HBr) that is generated

during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is

chosen to avoid competing with the amine in reacting with the benzyl bromide.

Reagent Addition: 2-(Methylsulfonyl)benzyl Bromide (1.1 equivalents) is dissolved in a

minimal amount of the reaction solvent and added dropwise to the stirring amine solution at

room temperature.

Causality: A slight excess of the benzyl bromide ensures complete consumption of the

potentially more valuable amine substrate. Dropwise addition helps to control any potential

exotherm.

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical

technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS), until the starting amine is consumed.

Causality: Continuous monitoring prevents over-running the reaction, which could lead to

side product formation, and confirms the reaction has reached completion.

Workup and Purification: Upon completion, the reaction mixture is quenched with water and

extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure. The resulting crude product is then purified by column chromatography.

Causality: The aqueous workup removes the base, salts, and any water-soluble impurities.

Purification by chromatography is necessary to isolate the desired product from unreacted

starting material and any byproducts.
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Start: Assemble Dry Glassware
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and Anhydrous Solvent

Add Base (e.g., DIPEA, 1.5 eq)

Add 2-(MeSO₂)-BnBr (1.1 eq)
Dropwise

Monitor Reaction
(TLC / LC-MS)

Aqueous Workup
(Quench, Extract, Dry)
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End: Characterize Pure Product
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Generalized workflow for an N-alkylation reaction.

Conclusion
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2-(Methylsulfonyl)benzyl Bromide is a highly valuable and reactive chemical intermediate. Its

utility is defined by the electrophilic nature of the benzyl bromide group and the advantageous

physicochemical properties imparted by the methylsulfonyl moiety. A thorough understanding of

its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its

safe and effective deployment in the synthesis of novel compounds for pharmaceutical and

materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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